molecular formula C20H20N2O4S2 B2604309 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-85-3

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2604309
CAS No.: 941907-85-3
M. Wt: 416.51
InChI Key: VLFSAZVNNQEUNW-UHFFFAOYSA-N
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Description

The compound N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide features a thiazole ring substituted at position 4 with a 2,5-dimethylphenyl group and an acetamide moiety modified with a 4-methoxyphenylsulfonyl group.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-4-5-14(2)17(10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-8-6-15(26-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSAZVNNQEUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H21N3O2SC_{21}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 411.54 g/mol. It features a thiazole moiety, which is known for its versatility in drug design due to its ability to interact with biological targets effectively.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines:

  • Case Study : A study demonstrated that thiazole-integrated compounds showed selective cytotoxicity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines, with some exhibiting IC50 values as low as 23.30 ± 0.35 µM . This suggests that modifications to the thiazole structure can enhance anticancer activity.
  • Mechanism : The anticancer efficacy is often attributed to the ability of these compounds to induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant effects:

  • Case Study : One study found that certain thiazole derivatives displayed strong anticonvulsant activity, comparable to that of established medications like sodium valproate . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could enhance efficacy.
  • Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a potential therapeutic avenue for epilepsy treatment.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are another area of interest:

  • Case Study : Research has shown that novel thiazole derivatives exhibit antibacterial activity against various pathogens, including Staphylococcus aureus . Some compounds demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics.
  • Mechanism : The antibacterial action is thought to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is crucial for optimizing its biological activity:

SubstituentEffect on Activity
Methoxy groupEnhances lipophilicity and cellular uptake
Sulfonyl groupIncreases binding affinity to target proteins
Thiazole ringContributes to bioactivity through electronic effects

Clinical Trials and Future Directions

While many studies highlight the potential applications of thiazole derivatives in preclinical settings, further clinical trials are necessary to validate their efficacy and safety in humans. Ongoing research aims to refine these compounds for better therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or interference with cellular signaling.

Comparison with Similar Compounds

Structural Analogues in Adjuvant Activity

  • Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide):
    • Shares the 4-(2,5-dimethylphenyl)thiazole core but substitutes the acetamide with a benzamide bearing a piperidinylsulfonyl group.
    • Activity : Enhances TLR adjuvant potency by prolonging NF-κB signaling .
    • Key Difference : The 4-methoxyphenylsulfonyl group in the target compound may offer improved solubility over the piperidinylsulfonyl group due to the methoxy’s electron-donating nature.

Thiazole Derivatives as Enzyme Inhibitors

  • Compound 14 (2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide): Features a coumarin-linked thiazole and a dimethylphenylaminoacetamide. Activity: Inhibits α-glucosidase (IC₅₀: 12.3 µM), critical for diabetes management .

Antimicrobial Thiazole-Acetamides

  • Sharma et al. Derivatives (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide): Activity: MIC values of 13–27 µM against S. aureus, E. coli, and C. albicans due to electron-withdrawing substituents (-Br, -NO₂) . Key Difference: The target compound’s 4-methoxyphenylsulfonyl group combines electron-donating (methoxy) and withdrawing (sulfonyl) effects, which may modulate antimicrobial efficacy compared to halogens.

MMP Inhibitors with Piperazine Moieties

  • Compound 13 (2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide):
    • Activity : Hypothesized MMP inhibition based on structural similarity to tested derivatives .
    • Key Difference : The sulfonyl group in the target compound may enhance binding to zinc-containing MMP active sites compared to piperazine-based analogues.

Data Table: Comparative Analysis of Key Compounds

Compound Name Thiazole Substituent Acetamide/Amide Substituent Biological Activity Reference
Target Compound 4-(2,5-Dimethylphenyl) 2-((4-Methoxyphenyl)sulfonyl) Not reported in evidence N/A
2D216 (Adjuvant Enhancer) 4-(2,5-Dimethylphenyl) 4-(Piperidin-1-ylsulfonyl)benzamide Prolongs NF-κB signaling
Compound 14 (α-Glucosidase Inhibitor) 4-(2-Oxo-2H-chromen-3-yl) 2-((2,5-Dimethylphenyl)amino) IC₅₀: 12.3 µM
Sharma et al. Antimicrobial Derivative 4-(4-Bromophenyl) 2-((4-Bromophenyl)amino) MIC: 13–27 µM
MMP Inhibitor (Hypothetical) 4-(p-Tolyl) 2-(4-(4-Methoxyphenyl)piperazin-1-yl) Proposed MMP inhibition

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., -Br, -NO₂) enhance antimicrobial activity but may reduce solubility . The target compound’s 4-methoxyphenylsulfonyl group balances polarity and electronic effects. Piperidinylsulfonyl (2D216) vs. methoxyphenylsulfonyl (target): The latter may improve pharmacokinetics due to methoxy’s solubility-enhancing properties .

Structural Flexibility: Replacing amino linkers with sulfonyl groups (as in the target compound) could alter binding modes in enzyme inhibition, necessitating crystallographic studies for validation .

Antimicrobial Potential: While halogenated derivatives show superior MICs, the target compound’s sulfonyl group could offer broad-spectrum activity if paired with optimized substituents .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen, and they have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activities of this compound, supported by recent research findings.

The compound's structure is characterized by a thiazole ring and a sulfonamide group, which contribute to its biological activity. The synthesis typically involves the reaction of 2,5-dimethylphenylthiourea with α-bromoacetophenone to form the thiazole ring, followed by further modifications to introduce the sulfonamide moiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanisms involved include induction of apoptosis and inhibition of cell proliferation through caspase activation pathways .

Table 1: Anticancer Activity Evaluation

CompoundCell LineIC50 (μM)Mechanism
6fA54915.3Apoptosis induction
6gC612.7Caspase activation

Antibacterial and Antifungal Properties

Thiazole derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring is believed to interact with enzymes and proteins, inhibiting their activity and disrupting various biological pathways. This can lead to enhanced therapeutic effects against infections and tumors .

Case Studies

  • Anticancer Screening : A study synthesized a series of thiazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that modifications in the substituents on the thiazole ring significantly affected their potency .
  • Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of thiazole derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

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